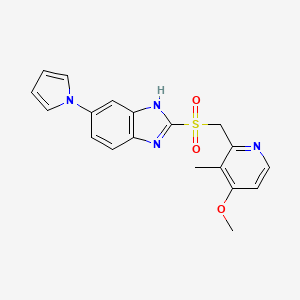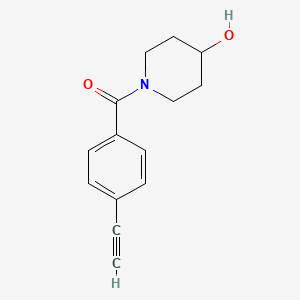![molecular formula C29H22O5P2 B8194794 Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-](/img/structure/B8194794.png)
Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl- is an organophosphorus compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesizing Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl- typically involves multi-step procedures:
Formation of the biphenyl core: : Utilizes palladium-catalyzed Suzuki or Stille coupling reactions.
Furan ring functionalization: : Involves electrophilic aromatic substitution using appropriate reagents.
Phosphine incorporation: : Introduced through organolithium or Grignard reagents reacting with phosphorus trichloride.
Industrial Production Methods
While detailed industrial production data might be limited, scaling up typically involves optimizing reaction conditions to enhance yield and purity, such as:
Continuous flow synthesis: : Increases reaction efficiency.
Catalytic systems: : Using higher turnover catalysts to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Produces oxides or oxygenated derivatives.
Reduction: : Occurs under hydrogenation conditions, often using transition metals.
Substitution: : Electrophilic or nucleophilic substitution, varying by reagent and solvent used.
Common Reagents and Conditions
Oxidation: : Oxygen or peroxide reagents.
Reduction: : Hydrogen gas with palladium/carbon catalyst.
Substitution: : Halides or halogenating agents, often under anhydrous conditions.
Major Products Formed
Oxides: : Result from oxidation reactions.
Hydrogenated derivatives: : From reduction reactions.
Substituted derivatives: : From nucleophilic or electrophilic substitutions.
Applications De Recherche Scientifique
Chemistry
Ligand design: : Phosphine ligands in coordination chemistry.
Catalysis: : Acts as a catalyst in various organic transformations.
Biology
Drug discovery: : Scaffold for potential therapeutic compounds.
Biochemical probes: : Investigates biochemical pathways and interactions.
Medicine
Pharmaceuticals: : Part of formulations for disease treatment.
Diagnostic agents: : In molecular imaging and diagnostics.
Industry
Material science: : Component in high-performance polymers.
Electronic industry: : In semiconductor manufacturing.
Mécanisme D'action
Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl- functions through complex molecular interactions. The biphenyl and furanyl groups engage in π-π stacking and other non-covalent interactions, stabilizing its structure in various environments. It acts on molecular targets like enzymes or receptors, modulating biological pathways crucial for its scientific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine
Dicyclohexylphosphine
Bidentate phosphines: : Like 1,2-bis(diphenylphosphino)ethane (dppe).
Highlighting Uniqueness
Unlike its counterparts, Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis
Propriétés
IUPAC Name |
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]phenyl]-bis(furan-2-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O5P2/c1-30-22-10-4-12-24(36(27-15-7-19-33-27)28-16-8-20-34-28)29(22)21-9-2-3-11-23(21)35(25-13-5-17-31-25)26-14-6-18-32-26/h2-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMUWFHOFNFOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=CC=CC=C4P(C5=CC=CO5)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O5P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8194766.png)

![10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8194797.png)

![Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo-](/img/structure/B8194818.png)



